ethyl 4-{[2-(1-piperidinyl)ethyl]amino}-1-piperidinecarboxylate
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Overview
Description
Ethyl 4-{[2-(1-piperidinyl)ethyl]amino}-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is also known as N-ethyl-N-{4-[2-(piperidin-1-yl)ethyl]phenyl}propanamide. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Ethyl 4-{[2-(1-piperidinyl)ethyl]amino}-1-piperidinecarboxylate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential as an analgesic and anti-inflammatory agent. In pharmacology, it has been studied for its potential as a dopamine transporter inhibitor and for its potential use in the treatment of drug addiction. In biochemistry, it has been studied for its potential as a molecular probe for the study of dopamine transporter function.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(1-piperidinyl)ethyl]amino}-1-piperidinecarboxylate is not fully understood. However, it is believed to act as a dopamine transporter inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the analgesic, anti-inflammatory, and anti-addictive effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-{[2-(1-piperidinyl)ethyl]amino}-1-piperidinecarboxylate have been extensively studied. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. In addition, it has been shown to increase dopamine levels in the brain, which may be responsible for its effects on pain, inflammation, and addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 4-{[2-(1-piperidinyl)ethyl]amino}-1-piperidinecarboxylate is its potential as a molecular probe for the study of dopamine transporter function. It is also relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Ethyl 4-{[2-(1-piperidinyl)ethyl]amino}-1-piperidinecarboxylate. One direction is the further investigation of its potential as an analgesic and anti-inflammatory agent. Another direction is the further investigation of its potential as a dopamine transporter inhibitor and its potential use in the treatment of drug addiction. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective dopamine transporter inhibitors.
Synthesis Methods
The synthesis of Ethyl 4-{[2-(1-piperidinyl)ethyl]amino}-1-piperidinecarboxylate can be achieved through a multi-step process involving the reaction of 1-(4-chlorophenyl)piperazine with 2-(1-piperidinyl)ethanol, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product can be obtained through purification and isolation techniques.
properties
IUPAC Name |
ethyl 4-(2-piperidin-1-ylethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-2-20-15(19)18-11-6-14(7-12-18)16-8-13-17-9-4-3-5-10-17/h14,16H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJICKZINJKPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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